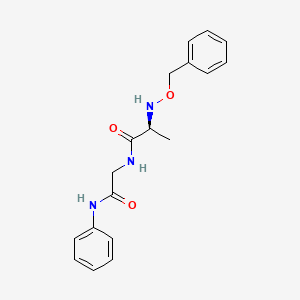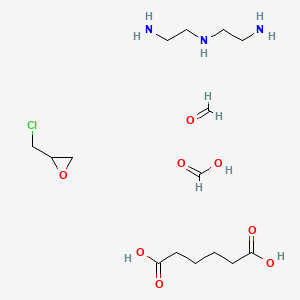
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N’-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid” is a complex polymer formed from the reaction of hexanedioic acid with N’-(2-aminoethyl)ethane-1,2-diamine, 2-(chloromethyl)oxirane, formaldehyde, and formic acid . This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Reaction of Hexanedioic Acid with N’-(2-aminoethyl)ethane-1,2-diamine: This step forms a polymer through a condensation reaction, where water is eliminated.
Addition of 2-(chloromethyl)oxirane: This step involves the reaction of the polymer with 2-(chloromethyl)oxirane, which introduces epoxy groups into the polymer chain.
Incorporation of Formaldehyde and Formic Acid: Formaldehyde and formic acid are added to the reaction mixture, leading to further polymerization and cross-linking.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained with high yield and purity .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Reduction: Alcohol derivatives of the polymer.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
The compound has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to create advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties
作用机制
The compound exerts its effects through several mechanisms:
Cross-Linking: The epoxy groups react with amino groups to form strong covalent bonds, leading to the formation of a cross-linked network.
Polymerization: The presence of multiple reactive sites allows for extensive polymerization, resulting in high molecular weight polymers.
Interaction with Biological Molecules: The amino and epoxy groups can interact with proteins and other biological molecules, making it useful in biomedical applications.
相似化合物的比较
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the epoxy and formyl groups.
Triethylenetetramine: Contains additional amino groups but does not have the same polymerization properties.
Adipic Acid Polymers: Similar backbone but different functional groups and cross-linking capabilities
Uniqueness
The uniqueness of this compound lies in its combination of amino, epoxy, and formyl groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form highly cross-linked polymers with unique mechanical and chemical properties sets it apart from other similar compounds .
属性
CAS 编号 |
76649-45-1 |
|---|---|
分子式 |
C15H32ClN3O8 |
分子量 |
417.88 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formaldehyde;formic acid;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.CH2O/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;1-2/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H2 |
InChI 键 |
FAAOVYMRYFPEMK-UHFFFAOYSA-N |
规范 SMILES |
C=O.C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O |
相关CAS编号 |
76649-45-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


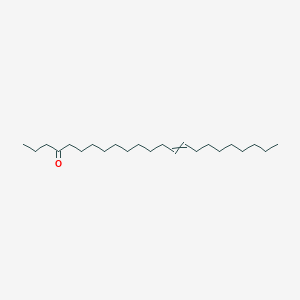

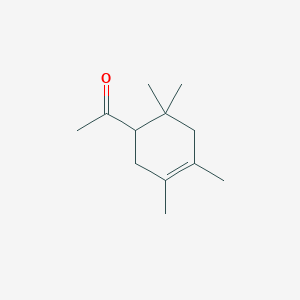

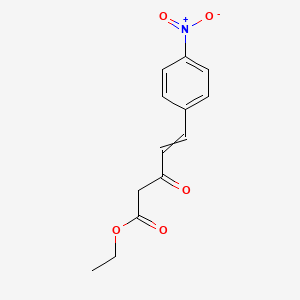
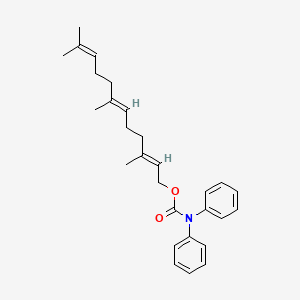
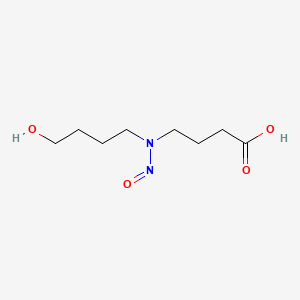
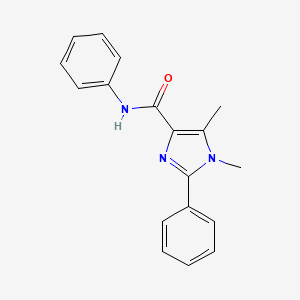

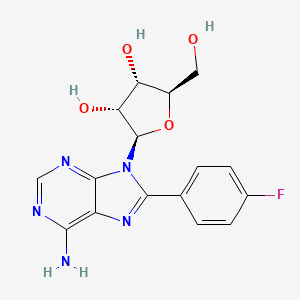
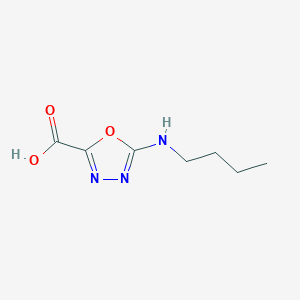
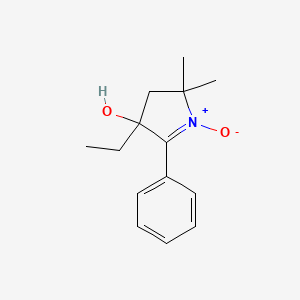
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
